molecular formula C14H17NO B15346018 8-Ethyl-4-hydroxy-2-propylquinoline CAS No. 1070879-89-8

8-Ethyl-4-hydroxy-2-propylquinoline

Cat. No.: B15346018
CAS No.: 1070879-89-8
M. Wt: 215.29 g/mol
InChI Key: WSKVYQCYWIBUCH-UHFFFAOYSA-N
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Description

8-Ethyl-4-hydroxy-2-propylquinoline is a quinoline derivative based on the privileged 4-hydroxyquinolin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure are reported to exhibit a wide spectrum of biological activities, including potential antibacterial, anticancer, and anti-inflammatory properties . The 4-hydroxy-2-quinolinone moiety is recognized as a versatile building block for the development of multi-target agents, partly due to its antioxidant capacity and its ability to inhibit enzymes like lipoxygenase (LOX), which is implicated in inflammatory processes . The specific substitution pattern of ethyl and propyl groups on the quinoline nucleus in this compound may influence its lipophilicity, electronic properties, and overall pharmacokinetic profile, which are critical parameters in optimizing lead compounds for efficacy and selectivity . Researchers can utilize this compound as a key intermediate for further structural elaboration, such as the synthesis of novel carboxamides or hybrid molecules, to explore new chemical space and develop potential therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1070879-89-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-ethyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO/c1-3-6-11-9-13(16)12-8-5-7-10(4-2)14(12)15-11/h5,7-9H,3-4,6H2,1-2H3,(H,15,16)

InChI Key

WSKVYQCYWIBUCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxy-2-propylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 180-200°C, under reflux for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-4-hydroxy-2-propylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of dihydroquinoline derivatives.

  • Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its antimicrobial and antifungal properties.

  • Medicine: It shows promise as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-Ethyl-4-hydroxy-2-propylquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Hydroxyquinoline Derivatives

Compound Name Substituents (Position) Biological Activity Solubility Toxicity References
This compound Ethyl (C8), Propyl (C2), OH (C4) Antimicrobial, Anticancer Low (lipophilic) Moderate
8-Hydroxyquinoline OH (C8) Antifungal, Metal chelation Moderate Low
8-Chloro-4-hydroxy-5-methoxy-2-propylquinoline Cl (C8), OMe (C5), Propyl (C2), OH (C4) Antimicrobial Very Low High
8-Ethyl-4-Oxo-1,4-dihydro-quinoline-3-carboxylic acid Ethyl (C8), Oxo (C4), COOH (C3) Antibacterial High (aqueous) Low

Detailed Analysis

Pharmacological Activity

  • 8-Hydroxyquinoline: The parent compound exhibits metal-chelating properties, making it effective against fungal infections and neurodegenerative diseases. However, its moderate solubility limits bioavailability .
  • Studies suggest enhanced activity against drug-resistant bacteria compared to 8-hydroxyquinoline .
  • 8-Chloro-4-hydroxy-5-methoxy-2-propylquinoline: The electron-withdrawing chlorine and methoxy groups may increase antimicrobial potency but correlate with higher toxicity, as indicated by stringent safety protocols in its SDS .

Solubility and Bioavailability

  • Lipophilic substituents (e.g., ethyl, propyl) reduce aqueous solubility but enhance membrane permeability, favoring central nervous system or intracellular targeting.
  • Polar groups (e.g., carboxylic acid) improve solubility but may limit tissue penetration due to ionization at physiological pH .

Research Findings and Implications

  • Antimicrobial Efficacy: this compound shows superior activity against Gram-positive bacteria compared to 8-hydroxyquinoline, with MIC values reduced by 50% in vitro .
  • Toxicity Trade-offs : While chlorinated derivatives exhibit higher potency, their toxicity profiles limit therapeutic utility compared to alkyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Ethyl-4-hydroxy-2-propylquinoline, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound can be synthesized via Skraup or Friedlander methods, which involve condensation reactions between substituted aromatic amines and α,β-unsaturated aldehydes or ketones (Scheme-1 in ). For alkyl-substituted derivatives like this compound, alkylation steps using reagents such as isopropyl lithium (applied in low-temperature conditions) are critical, followed by demethylation to restore the hydroxyl group . Optimization includes solvent selection (e.g., ethanol or methanol for recrystallization ), controlled pH, and temperature gradients to improve yield and purity.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) are primary tools for assessing purity and structural confirmation . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

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